N-(4-Chloro-6-(isopropylsulfanyl)-2-pyrimidinyl)-N'-phenylurea
Overview
Description
N-(4-Chloro-6-(isopropylsulfanyl)-2-pyrimidinyl)-N'-phenylurea is a useful research compound. Its molecular formula is C14H15ClN4OS and its molecular weight is 322.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.4 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Biological Activities
Synthesis and Anti-TMV Activity : A study focused on the synthesis of N-(pyrimidin-5-yl)-N′-phenylureas, which showed good anti-TMV (tobacco mosaic virus) activity. Two compounds displayed higher activity than virazole at specific concentrations (Yuan et al., 2011).
Crystal Structure and Herbicidal Activity : Another research explored the crystal structure and biological behaviors of a similar compound. The study revealed definite herbicidal activity (Yan et al., 2008).
Antimicrobial Activity : A compound synthesized from N-(4-(4-chloro-phenyl)-6-(3,4-dimethyl-phenyl)-pyrimidin-2-yl)-benzensulfonamide was evaluated for its antibacterial and antifungal activities (Nunna et al., 2014).
Agricultural Applications
Stimulation of Fruit Growth : The application of N-(2-chloro-4-pyridyl)-N'-phenylurea on kiwifruit induced parthenocarpic fruit development and stimulated fruit growth (Iwahori et al., 1988).
Cytokinin Activity : Certain phenylurea derivatives exhibit cytokinin activity exceeding that of adenine derivatives, which is crucial in plant growth and development (Karanov et al., 1992).
Environmental and Chemical Studies
Degradation by Soil Fungus : A study on the degradation of phenylurea herbicides by a soil fungus showed the production of new metabolites of possible environmental concern (Badawi et al., 2009).
Dimerization via Hydrogen Bonding : A research explored the dimerization of ureidopyrimidones via four hydrogen bonds, indicating its potential as a building block for supramolecular chemistry (Beijer et al., 1998).
Herbicides in Water : Another study focused on the determination of phenyl- and sulfonylurea herbicides in water, highlighting the environmental monitoring aspect (Carabias-Martínez et al., 2004).
Mechanism of Action
Target of Action
Similar compounds have been found to interact with proteins such as the heat shock protein hsp 90-alpha . This protein plays a crucial role in promoting the maturation, structural maintenance, and proper regulation of specific target proteins involved in cell cycle control and signal transduction .
Biochemical Pathways
Compounds with similar structures have been found to impact various biochemical transformations, including oxidations, aminations, halogenations, and c–c-bond-formations such as alkenylations, alkynylations, and arylations .
Pharmacokinetics
Similar compounds have been found to have varying degrees of bioavailability, depending on their chemical structure and the physiological environment .
Properties
IUPAC Name |
1-(4-chloro-6-propan-2-ylsulfanylpyrimidin-2-yl)-3-phenylurea | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN4OS/c1-9(2)21-12-8-11(15)17-13(18-12)19-14(20)16-10-6-4-3-5-7-10/h3-9H,1-2H3,(H2,16,17,18,19,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NONIHUUIMOCSFI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=CC(=NC(=N1)NC(=O)NC2=CC=CC=C2)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101172102 | |
Record name | N-[4-Chloro-6-[(1-methylethyl)thio]-2-pyrimidinyl]-N′-phenylurea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101172102 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
0.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49665746 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
339017-64-0 | |
Record name | N-[4-Chloro-6-[(1-methylethyl)thio]-2-pyrimidinyl]-N′-phenylurea | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=339017-64-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[4-Chloro-6-[(1-methylethyl)thio]-2-pyrimidinyl]-N′-phenylurea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101172102 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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